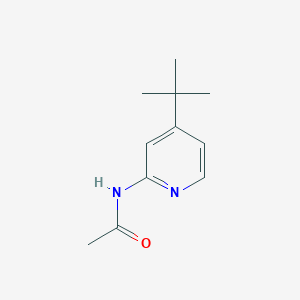
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a morpholine ring attached to another pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of boronic acids and esters in Suzuki-Miyaura coupling reactions . The reaction conditions often require a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxypyridin-3-yl derivatives, while reduction of the pyridine rings can produce piperidine derivatives.
科学研究应用
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and morpholine groups play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
Similar Compounds
(5-Methoxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a morpholine ring.
(5-Methoxypyridin-3-yl)boronic acid: Contains a boronic acid group instead of a morpholine ring.
Uniqueness
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is unique due to the presence of both methoxy and morpholine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions.
属性
分子式 |
C15H18N4O2 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
5-(5-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-12-6-11(8-17-9-12)13-10-18-15(7-14(13)16)19-2-4-21-5-3-19/h6-10H,2-5H2,1H3,(H2,16,18) |
InChI 键 |
IHJVTFYPESYXME-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1)C2=CN=C(C=C2N)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)





![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)

